molecular formula C11H14O3 B12584860 Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate CAS No. 585568-06-5

Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate

Cat. No.: B12584860
CAS No.: 585568-06-5
M. Wt: 194.23 g/mol
InChI Key: OQWDRPAHVHWZFJ-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate is an organic compound that features a unique combination of a cyclopentene ring and a but-2-ynoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate typically involves the reaction of cyclopent-1-en-1-ylmethanol with but-2-ynoic acid in the presence of a suitable esterification catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Properties

CAS No.

585568-06-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-(cyclopenten-1-ylmethoxy)but-2-ynoate

InChI

InChI=1S/C11H14O3/c1-13-11(12)7-4-8-14-9-10-5-2-3-6-10/h5H,2-3,6,8-9H2,1H3

InChI Key

OQWDRPAHVHWZFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCOCC1=CCCC1

Origin of Product

United States

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